![molecular formula C13H16N4O3 B2802960 乙酸-1-[(2E)-2-氰基-2-[(二甲胺)甲基亚甲基]乙酰]-3-甲基-1H-吡唑-4-甲酸酯 CAS No. 477713-80-7](/img/structure/B2802960.png)
乙酸-1-[(2E)-2-氰基-2-[(二甲胺)甲基亚甲基]乙酰]-3-甲基-1H-吡唑-4-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N4O3/c1-5-20-13(19)11-8-17(15-9(11)2)12(18)10(6-14)7-16(3)4/h7-8H,5H2,1-4H3/b10-7+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the available resources.科学研究应用
Medicinal Chemistry and Drug Development
Ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate exhibits promising bioactivity. Researchers have explored its potential as:
Organic Synthesis and Coumarin Derivatives
This compound is structurally related to coumarins. Researchers have employed it in the synthesis of coumarin derivatives. Notably, one-pot methods, such as von Pechmann condensation, Knoevenagel condensation, and Baylis-Hillman reaction, have been explored for coumarin synthesis . These derivatives find applications as:
Crystallography and Structural Studies
Single crystal X-ray diffraction analysis of this compound provides valuable structural insights . Understanding its crystal packing and intermolecular interactions aids in designing new materials.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .
属性
IUPAC Name |
ethyl 1-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]-3-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-5-20-13(19)11-8-17(15-9(11)2)12(18)10(6-14)7-16(3)4/h7-8H,5H2,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWGNFDXOFCIRU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1C)C(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)
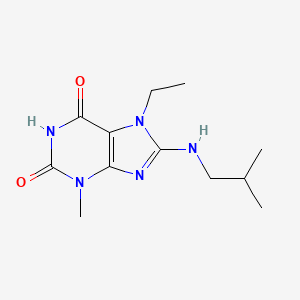
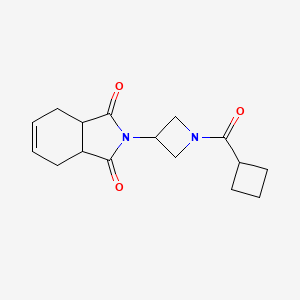
![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)
![5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2802889.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid](/img/structure/B2802890.png)
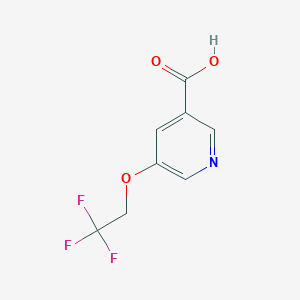

![3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide](/img/structure/B2802896.png)
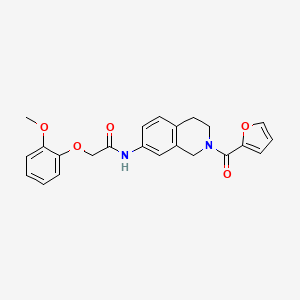
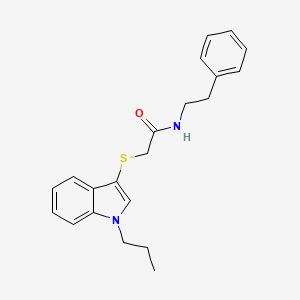
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2802899.png)